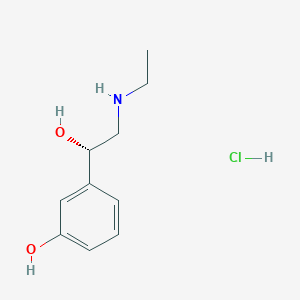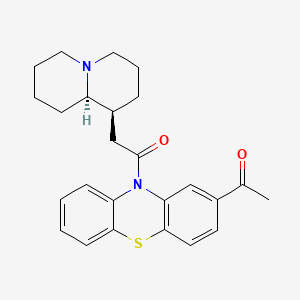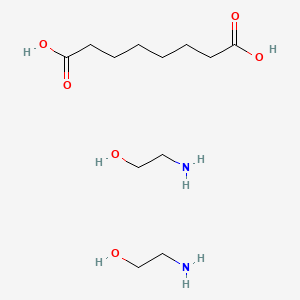
2-Aminoethanol;octanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethanol;octanedioic acid is a compound formed by the combination of 2-aminoethanol and octanedioic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H28N2O6, and it has a molecular weight of 296.361 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;octanedioic acid involves the reaction between 2-aminoethanol and octanedioic acid. The reaction typically occurs in a solvent such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous or batch processes. The raw materials, 2-aminoethanol and octanedioic acid, are reacted in a reactor, followed by purification steps such as distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethanol;octanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Aminoethanol;octanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development and as a treatment for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-aminoethanol;octanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and industrial applications.
Uniqueness
2-Aminoethanol;octanedioic acid is unique due to its combination of amino and carboxylic acid functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H28N2O6 |
|---|---|
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
2-aminoethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C2H7NO/c9-7(10)5-3-1-2-4-6-8(11)12;2*3-1-2-4/h1-6H2,(H,9,10)(H,11,12);2*4H,1-3H2 |
Clé InChI |
MYEHPUXMZAFVKY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCC(=O)O.C(CO)N.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


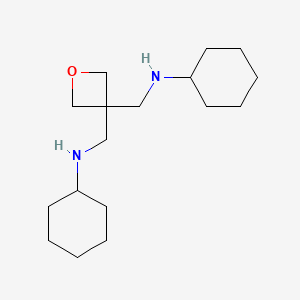
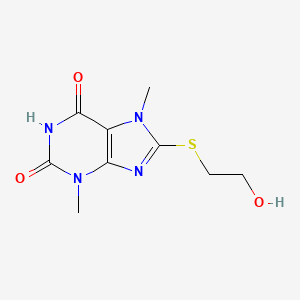

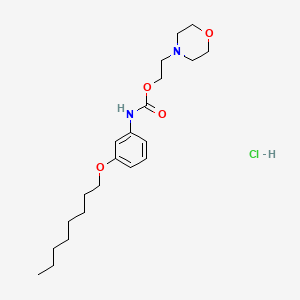
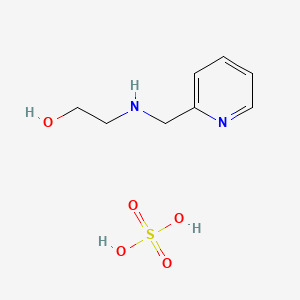
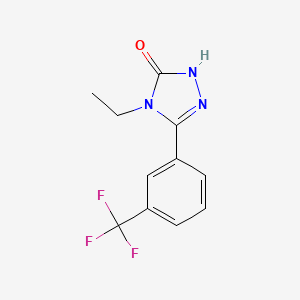

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
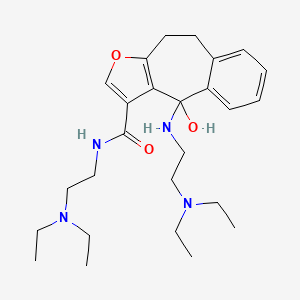
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
